molecular formula C6H9ClN2O B2569104 (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol CAS No. 105466-41-9

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B2569104
CAS No.: 105466-41-9
M. Wt: 160.6
InChI Key: MJRUYPWXZWNTHR-UHFFFAOYSA-N
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Description

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro substituent at position 5, two methyl groups at positions 1 and 3, and a hydroxymethyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acylation of 1,3-dimethyl-5-pyrazolone with appropriate reagents, followed by chlorination . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol may involve large-scale batch or continuous processes. The key steps include the synthesis of 1,3-dimethyl-5-pyrazolone, its chlorination, and subsequent hydroxymethylation. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products

The major products formed from these reactions include:

  • Oxidation: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)formaldehyde or (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carboxylic acid.
  • Reduction: this compound or (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine.
  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways can vary based on the specific application and structural analogs used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and hydroxymethyl groups at specific positions on the pyrazole ring influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(5-chloro-1,3-dimethylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRUYPWXZWNTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CO)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of sodium borohydride (358 mg, 9.5 mmol) in methanol (15 mL) was added a solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 g, 6.3 mmol) in methanol (5 mL) at 0° C. The mixture was stirred overnight at room temperature. The solvent was evaporated, water was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol was obtained as a white solid (690 mg, 68% yield) and used in the next step without further purification; 1H NMR (400 MHz, CDCl3): δ 1.53 (t, J=5.5 Hz, 1H), 2.28 (s, 3H), 3.77 (s, 3H), 4.49 (d, J=5.5 Hz, 2H).
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
68%

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